molecular formula C10H12BrNO2 B3194626 3-Bromo-4-(propylamino)benzoic acid CAS No. 855592-12-0

3-Bromo-4-(propylamino)benzoic acid

Cat. No.: B3194626
CAS No.: 855592-12-0
M. Wt: 258.11 g/mol
InChI Key: YDNSRBVAPPTQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(propylamino)benzoic acid is a brominated benzoic acid derivative with a propylamino (-NHCH₂CH₂CH₃) substituent at the para position relative to the carboxylic acid group. This compound belongs to the broader class of benzoic acid derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

CAS No.

855592-12-0

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

3-bromo-4-(propylamino)benzoic acid

InChI

InChI=1S/C10H12BrNO2/c1-2-5-12-9-4-3-7(10(13)14)6-8(9)11/h3-4,6,12H,2,5H2,1H3,(H,13,14)

InChI Key

YDNSRBVAPPTQPN-UHFFFAOYSA-N

SMILES

CCCNC1=C(C=C(C=C1)C(=O)O)Br

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-4-(propylamino)benzoic acid with analogous benzoic acid derivatives, focusing on structural modifications, physicochemical properties, toxicity, and applications.

Substituent Type: Amino vs. Alkoxy vs. Sulfonyl Groups
Compound Name Substituent Position & Type Molecular Formula CAS RN Key Properties/Applications
This compound 3-Br, 4-propylamino C₁₀H₁₂BrNO₂ Not Provided Potential pharmaceutical intermediate
3-Bromo-4-isopropoxybenzoic acid 3-Br, 4-isopropoxy C₁₀H₁₁BrO₃ Not Provided Higher lipophilicity; agrochemical applications
3-Bromo-4-(piperidinylmethyl)benzoic acid 3-Br, 4-(piperidinylmethyl) C₁₃H₁₆BrNO₂ 1131594-42-7 Enhanced CNS penetration; drug development
3-Bromo-4-(methylsulfonyl)benzoic acid 3-Br, 4-methylsulfonyl C₈H₇BrO₄S 39058-84-9 Electron-withdrawing sulfonyl group; enzyme inhibition

Key Observations :

  • Lipophilicity: Alkoxy substituents (e.g., isopropoxy) increase lipophilicity compared to amino groups, affecting membrane permeability and extraction efficiency .
  • Reactivity : Sulfonyl groups (e.g., methylsulfonyl) enhance electron-withdrawing effects, altering electrophilic substitution patterns .
  • Bioactivity : Piperidinylmethyl derivatives exhibit improved blood-brain barrier penetration, making them candidates for neuroactive drugs .
Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that toxicity (oral LD₅₀ in mice) correlates with molecular connectivity indices (0JA and 1JA) . For example:

  • Electron-donating groups (e.g., propylamino) may reduce acute toxicity by stabilizing radical intermediates.
Extraction and Solubility
  • Benzoic acid derivatives with higher distribution coefficients (e.g., logP > 2) are extracted more efficiently via emulsion liquid membranes .
  • This compound likely has moderate solubility in polar organic solvents (e.g., DMSO) due to its amino group, contrasting with sulfonyl derivatives, which exhibit lower aqueous solubility .
Pharmaceutical Potential
  • 3-Bromo-4-(piperidinylmethyl)benzoic acid is investigated for its role in inhibiting topoisomerases, a target in cancer therapy .
  • 4-Bromo-2-(cyclopropylamino)-3-methyl-benzoic acid (a positional isomer) shows promise as a tricyclic topoisomerase inhibitor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.